molecular formula C24H28ClN3O3 B13865855 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol

2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol

Cat. No.: B13865855
M. Wt: 441.9 g/mol
InChI Key: XRXHUWALKWYNJN-UHFFFAOYSA-N
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Description

2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol is a complex organic compound that features a quinoline moiety, a pyridine ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide using metallic indium in anhydrous DMF as a solvent at ambient temperature . The structure of the synthesized compound is confirmed through elemental analysis and spectral data.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable and cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The compound may also modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol is unique due to its combination of a quinoline moiety, a pyridine ring, and a piperidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

2-[1-[3-chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol

InChI

InChI=1S/C24H28ClN3O3/c1-24(2,29)16-6-9-28(10-7-16)23-19(25)11-15(14-27-23)17-5-8-26-20-13-22(31-4)21(30-3)12-18(17)20/h5,8,11-14,16,29H,6-7,9-10H2,1-4H3

InChI Key

XRXHUWALKWYNJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCN(CC1)C2=C(C=C(C=N2)C3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl)O

Origin of Product

United States

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